3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone
Description
Properties
CAS No. |
81762-52-9 |
|---|---|
Molecular Formula |
C16H11N3OS |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H11N3OS/c1-10-17-12-7-3-2-6-11(12)15(20)19(10)16-18-13-8-4-5-9-14(13)21-16/h2-9H,1H3 |
InChI Key |
AHWGBQAWNSSZLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
-
Formation of Benzoxazinone Intermediate :
Anthranilic acid (10 mmol) is refluxed with acetic anhydride (20 mL) at 120°C for 4 hours to yield 2-methylbenzoxazin-4-one. This intermediate is critical for introducing the methyl group at position 2 of the quinazolinone ring. -
Cyclocondensation with 2-Aminobenzothiazole :
The benzoxazinone intermediate is refluxed with 2-aminobenzothiazole (10 mmol) in glacial acetic acid (30 mL) for 6–8 hours. The reaction proceeds via nucleophilic attack of the benzothiazole’s amine group on the electrophilic carbonyl carbon of the benzoxazinone, followed by ring opening and re-cyclization to form the quinazolinone core.
Chloroacetyl Chloride-Mediated Synthesis
An alternative route employs chloroacetyl chloride to functionalize anthranilic acid before introducing the benzothiazole moiety.
Stepwise Synthesis
-
Formation of 2-[(Chloroacetyl)amino]benzoic Acid :
Anthranilic acid (10 mmol) reacts with chloroacetyl chloride (12 mmol) in benzene under anhydrous conditions, yielding 2-[(chloroacetyl)amino]benzoic acid. This step ensures the incorporation of a chloromethyl group for subsequent nucleophilic substitution. -
Cyclization with 2-Amino-6-substituted Benzothiazoles :
The chloroacetyl intermediate is treated with 2-amino-1,3-benzothiazole (10 mmol) in toluene using phosphorus pentachloride (PCl₅) as a cyclizing agent. The reaction forms 2-(chloromethyl)-3-(1,3-benzothiazol-2-yl)quinazolin-4(3H)-one, which is then subjected to amination with methylamine to introduce the 2-methyl group.Reaction Conditions :
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation offers a rapid, eco-friendly alternative to conventional heating, significantly reducing reaction times.
Protocol and Advantages
-
One-Pot Synthesis :
A mixture of anthranilic acid (10 mmol), 2-aminobenzothiazole (10 mmol), and acetic anhydride (15 mL) is irradiated in a microwave reactor at 300 W for 10–15 minutes. The method bypasses the need for solvent and isolates the product in high purity. -
Yield and Efficiency :
Comparative Analysis of Synthetic Routes
| Method | Reagents | Time | Yield | Purity |
|---|---|---|---|---|
| Cyclocondensation | Anthranilic acid, Ac₂O | 8 hrs | 66–75% | >95% |
| Chloroacetyl Route | Chloroacetyl chloride, PCl₅ | 7 hrs | 67–77% | 90–92% |
| Microwave | Acetic anhydride, MW | 15 min | 72–78% | >98% |
Key Findings :
-
The microwave method achieves the highest yield and purity while minimizing reaction time.
-
The chloroacetyl route introduces versatility for further functionalization at the 2-position.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]thiazol-2-yl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can lead to the formation of reduced benzothiazole derivatives .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
-
Anticancer Activity :
- Several studies have reported that derivatives of quinazolinone compounds, including 3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone, possess significant anticancer properties. For instance, research indicates that quinazolinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific signaling pathways .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Research has indicated that certain derivatives can reduce inflammation in vivo. For example, compounds derived from the quinazolinone scaffold have been evaluated for their anti-inflammatory activity, with some showing significant efficacy in models of rheumatoid arthritis and inflammatory bowel diseases .
- Neuroprotective Effects :
Synthesis and Evaluation of Anticancer Activity
A study synthesized a series of quinazolinone derivatives, including this compound, and evaluated their anticancer properties against various cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .
Antimicrobial Screening
In another study, derivatives of this compound were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the benzothiazole moiety enhanced the antimicrobial efficacy of the compounds .
Anti-inflammatory Studies
A series of experiments assessed the anti-inflammatory effects of quinazolinone derivatives in animal models. Results showed a dose-dependent reduction in edema and inflammatory markers in treated groups compared to controls, indicating the therapeutic potential of these compounds in managing inflammatory conditions .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit significant structural and functional diversity depending on substituents at positions 2 and 3. Below is a detailed comparison of 3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone with structurally analogous compounds:
Structural and Electronic Differences
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 3-Benzyl-2-methyl-4(3H)-quinazolinone | UR-9825 |
|---|---|---|---|
| Molecular Weight (g/mol) | 297.35 | 264.32 | 405.80 |
| LogP | ~2.8 (estimated) | ~2.5 | ~3.1 |
| Half-Life (Rat) | Not reported | Not reported | 6 hours |
| Solubility | Low (lipophilic benzothiazole) | Moderate (benzyl improves solubility) | Low (hydrophobic side chain) |
Structure-Activity Relationships (SAR)
- Position 3 :
- Position 2 :
- Halogenation : Bromine or chlorine at position 6/7 increases electronegativity and target binding .
Biological Activity
3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H11N3OS |
| Molecular Weight | 327.8 g/mol |
| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-2-methylquinazolin-4-one |
| InChI Key | CWHHYIPCJSPQII-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=NC4=CC=CC=C4S3 |
This compound combines features of benzothiazole and quinazolinone, which are known for their therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of quinazolinones exhibit significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that certain quinazolinone analogs could synergize with β-lactam antibiotics, enhancing their efficacy against resistant strains by binding to allosteric sites on penicillin-binding proteins (PBPs) .
Anticancer Activity
The compound has also shown promise in cancer research. It can induce apoptosis in various cancer cell lines by modulating signaling pathways and inhibiting specific enzymes involved in tumor progression. For instance, one study highlighted the ability of quinazolinones to inhibit glycogen synthase kinase-3 (GSK-3), a target in cancer therapy .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in disease pathways, reducing the progression of infections and tumors.
- Receptor Interaction : It may bind to specific receptors on cell surfaces, altering cellular responses and signaling pathways.
- Induction of Apoptosis : By triggering programmed cell death in cancer cells, it inhibits tumor growth.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various quinazolinone derivatives against MRSA. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL, showcasing their potential as effective antibacterial agents .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound could significantly reduce cell viability in multiple cancer cell lines. The compound's mechanism involved the inhibition of GSK-3β activity, leading to reduced proliferation and increased apoptosis in treated cells .
Case Study 3: Anti-inflammatory Properties
A recent investigation revealed that this compound could reduce the secretion of inflammatory cytokines in a mouse model of inflammation. The findings suggest potential therapeutic applications in conditions characterized by excessive inflammation .
Q & A
Q. Critical Factors :
- Solvent choice : Pyridine or DMF enhances acylation efficiency but may require post-reaction neutralization.
- Catalysts : Nano-TiO₂ improves regioselectivity and reduces byproducts.
- Temperature : Microwave irradiation (120–150°C) accelerates kinetics without decomposition.
How are advanced spectroscopic and crystallographic techniques employed to resolve structural ambiguities in quinazolinone derivatives?
Q. Basic Structural Characterization
Q. Advanced Techniques :
- X-ray crystallography : Resolves steric effects of the 2-methyl and benzothiazolyl groups, revealing dihedral angles (e.g., 35–45° between quinazolinone and benzothiazole planes) that influence bioactivity .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 322.0824 for C₁₇H₁₂N₃OS) and detects trace impurities .
What pharmacological activities have been reported for this compound, and how are these assays designed?
Q. Basic Activity Screening
Q. Advanced Mechanistic Studies :
- Cytokine modulation : Reduces TNF-α and IL-6 secretion in LPS-stimulated macrophages by >50% at 10 µM, measured via multiplex assays .
- Endotoxin neutralization : Binds to lipid A moiety of LPS (Kd ~5 nM), validated by SPR and molecular docking .
How do substituents on the benzothiazole ring affect the compound’s bioactivity?
Q. Structure-Activity Relationship (SAR) Insights
| Substituent (Position) | Antimicrobial Activity (MIC, µg/mL) | Anti-inflammatory (COX-2 IC₅₀, µM) |
|---|---|---|
| -H (Baseline) | 16 (S. aureus) | 12 |
| -Cl (6-position) | 8 | 9 |
| -OCH₃ (5-position) | 32 | 18 |
| -NO₂ (4-position) | 64 | 25 |
Q. Key Trends :
- Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial potency by increasing electrophilicity .
- Bulky substituents (e.g., -OCH₃) reduce COX-2 affinity due to steric hindrance .
What green chemistry approaches are viable for optimizing the synthesis of this compound?
Q. Advanced Eco-Friendly Methods
- Solvent-free microwave synthesis : Achieves 84% yield using t-BuONa as a base and O₂ as a green oxidant, eliminating toxic solvents like DMF .
- Biocatalysis : Lipase-mediated acylation in ionic liquids ([BMIM][BF₄]) reduces waste and improves enantioselectivity (>90% ee) .
Q. Challenges :
- Scale-up requires precise control of microwave parameters to avoid hotspots.
- Catalyst recovery (e.g., nano-TiO₂) needs optimization for reuse cycles.
What analytical challenges arise in characterizing quinazolinone derivatives, and how are they addressed?
Q. Advanced Analytical Issues
- Purity assessment : HPLC-MS detects hydrazine byproducts (<0.5%) from incomplete cyclization .
- Tautomerism : Dynamic NMR (DNMR) at −40°C resolves lactam-lactim tautomers, critical for stability studies .
How can contradictory data in pharmacological studies be reconciled?
Q. Case Example :
- Discrepancy : A derivative showed high in vitro antimicrobial activity but low in vivo efficacy.
- Resolution : Poor solubility (LogP 3.8) limits bioavailability. Formulation with cyclodextrin improved AUC by 4-fold .
What molecular mechanisms underlie the anti-inflammatory activity of this compound?
Q. Mechanistic Insights :
- NF-κB pathway : Inhibits IκBα phosphorylation, blocking nuclear translocation (western blot validation) .
- ROS scavenging : Reduces intracellular ROS by 60% at 20 µM (DCFH-DA assay) .
How can novel derivatives be designed to improve pharmacokinetic properties?
Q. Advanced Design Strategies :
- Prodrugs : Esterification of the 4(3H)-quinazolinone carbonyl enhances solubility (e.g., phosphate prodrug with 3x higher Cₘₐₓ) .
- Hybrids : Fusion with triazoles improves metabolic stability (t₁/₂ increased from 2.5 to 6.7 hours) .
What role does X-ray crystallography play in optimizing drug-target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
